![molecular formula C10H8ClNOS2 B3032934 3-(2-Chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 6322-63-0](/img/structure/B3032934.png)
3-(2-Chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
The compound "3-(2-Chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one" is a derivative of the 2-thioxo-1,3-thiazolidin-4-one class, which is known for its versatility in drug development. This class of compounds has been explored for various pharmacological activities, including the inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets for Alzheimer's disease treatment .
Synthesis Analysis
The synthesis of 2-thioxo-1,3-thiazolidin-4-ones has been reported using different methods. One approach involves the reaction of 1,3-disubstituted thioureas with chloroacetylchloride, which was previously thought to yield thiohydantoins but has been corrected to produce 2-imino-4-thiazolidinone derivatives . Another method described a one-pot synthesis of 2-thioxo-1,3-thiazolidin-4-ones through the reaction of a primary amine with carbon disulfide in the presence of fumaryl chloride in water, yielding the title compounds in good yield .
Molecular Structure Analysis
Quantum chemical calculations and molecular docking studies have been conducted on similar thiazolidine derivatives. For instance, the synthesis of 5-(4-chlorobenzylidene)thiazolidine-2,4-dione (CTD) and its Mannich product has been reported, with the molecular structure confirmed by spectroscopic analysis and theoretical studies. These studies have shown that such derivatives can have significant non-linear optical (NLO) properties and potential antibacterial activity against pathogens like Salmonella typhi .
Chemical Reactions Analysis
Thiazolidinone derivatives can undergo various chemical reactions. For example, 2-thioxo-4-oxo-thiazolidin-3-yl derivatives have been shown to react with aromatic amines, hydrazine hydrate, phenyl isothiocyanate, malononitrile, and benzene diazonium chloride to yield a range of compounds, including spiro compounds, Schiff's bases, and thiazolopyridazine derivatives. These reactions demonstrate the chemical versatility and reactivity of the thiazolidinone scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect their reactivity, polarity, and potential biological activity. For instance, the introduction of a Mannich base into the thiazolidinone structure has been shown to increase hyperpolarizability, indicating enhanced NLO properties. Additionally, the antibacterial activity and enzyme inhibition potential of these compounds can be modulated by structural modifications, as seen in the case of CTD and its derivatives .
Mechanism of Action
Target of Action
Compounds with similar structures, such as dichlorobenzyl alcohol, have been found to act as mild antiseptics with a broad spectrum for bacterial and virus associated with mouth and throat infections .
Mode of Action
Dichlorobenzyl alcohol, a compound with a similar structure, is thought to denature external proteins and rearrange the tertiary structure proteins . This suggests that 3-(2-Chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one might interact with its targets in a similar manner, leading to changes in protein structure and function.
Biochemical Pathways
It’s worth noting that benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This could potentially affect various biochemical pathways, depending on the specific targets of the compound.
Result of Action
A compound named ‘compound 12’ which has a similar structure, has been found to chemically inhibit the function of the dsb system . This suggests that 3-(2-Chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one might have similar effects.
properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS2/c11-8-4-2-1-3-7(8)5-12-9(13)6-15-10(12)14/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFTUWAYDHNTGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283560 | |
Record name | 3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6322-63-0 | |
Record name | NSC32125 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32125 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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